molecular formula C15H27NO4 B12849785 Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate

Katalognummer: B12849785
Molekulargewicht: 285.38 g/mol
InChI-Schlüssel: JCLMJBQZFZGXOT-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as an amino acid or its derivative.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

    Formation of Double Bond: The double bond is introduced through a suitable reaction, such as a Wittig reaction or an elimination reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: TFA, hydrochloric acid (HCl)

Major Products Formed

    Epoxides: Formed from oxidation of the double bond.

    Alcohols: Formed from reduction of the ester group.

    Amines: Formed from deprotection of the Boc group.

Wissenschaftliche Forschungsanwendungen

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The Boc group provides stability during reactions, allowing for selective modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (S)-2-((tert-butoxycarbonyl)amino)octanoate: Similar structure but with a different chain length.

    Methyl (S)-2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a different chain length.

    Ethyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is unique due to its specific chain length and the presence of a double bond, which can influence its reactivity and interactions in chemical and biological systems.

Eigenschaften

Molekularformel

C15H27NO4

Molekulargewicht

285.38 g/mol

IUPAC-Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate

InChI

InChI=1S/C15H27NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,12H,1,7-11H2,2-5H3,(H,16,18)/t12-/m0/s1

InChI-Schlüssel

JCLMJBQZFZGXOT-LBPRGKRZSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)OC

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.